molecular formula C6H5ClN2O B047983 6-Chloronicotinamide CAS No. 6271-78-9

6-Chloronicotinamide

Cat. No. B047983
CAS RN: 6271-78-9
M. Wt: 156.57 g/mol
InChI Key: ZIJAZUBWHAZHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-aryl-6-chloronicotinamides can be efficiently achieved through a regioselective Suzuki coupling of 2,6-dichloronicotinamide with aryl boronic acids. This process utilizes a palladium(0) catalyst, PXPd2, in reagent-grade methanol with K2CO3 as the base, leading to high regioselectivity and rapid reaction times (Yang, Wang, & Corte, 2003).

Molecular Structure Analysis

A detailed investigation into the molecular structure of 6-chloronicotinic acid, a related compound, through experimental and density functional studies has provided insights into the geometrical parameters, energies, and vibrational frequencies of its conformers. This study highlights the stability and vibrational modes of the molecule, contributing to the understanding of 6-Chloronicotinamide's structure (Karabacak & Kurt, 2008).

Chemical Reactions and Properties

Research on 6-Chloronicotinic acid, closely related to 6-Chloronicotinamide, has explored its solid-liquid equilibrium behavior in various solvents, providing a foundation for understanding its solubility, dipole moment, and intermolecular interactions. Such studies are essential for comprehending the chemical reactions and properties of 6-Chloronicotinamide (Guo et al., 2021).

Physical Properties Analysis

The physical properties of 6-Chloronicotinamide, such as its molecular structure and stability, can be inferred from studies on related compounds. For example, research on the molecular structure, infrared, and Raman spectra of 6-chloronicotinic acid offers valuable data on the physical characteristics of 6-Chloronicotinamide, including its vibrational assignments and stability across different conformers (Karabacak et al., 2008).

Chemical Properties Analysis

The study of 6-Chloronicotinic acid's solubility in various solvents and its interaction with these solvents through thermodynamic analysis and molecular dynamic simulation sheds light on the chemical properties of 6-Chloronicotinamide. Such investigations help understand the compound's behavior in different chemical environments, highlighting its reactivity and interaction potential with other molecules (Guo et al., 2021).

Scientific Research Applications

  • Neurological Research : Bielicki and Krieglstein (1976) found that 6-aminonicotinamide treatment significantly reduces GABA and glutamate concentrations in rat brains, potentially contributing to neurological symptoms and serving as a model substance for studying the GABA-shunt pathway in the nervous system (Bielicki & Krieglstein, 1976).

  • Developmental Biology : Morris et al. (1985) reported that 6-aminonicotinamide impairs brain development in neonatal rats by reducing ornithine decarboxylase activity and impairing its reactivity to growth stimuli (Morris, Nadler, Nemeroff, & Slotkin, 1985).

  • Agricultural Chemistry : Jethmalani et al. (1996) and Yu et al. (2021) investigated derivatives of 6-chloronicotinamide, revealing their potential as herbicidal agents against specific weeds and offering avenues for new herbicide development (Jethmalani, Camp, Soman, Hawley, Setliff, & Holt, 1996); (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

  • Cancer Research : Dietrich, Friedland, and Kaplan (1958) demonstrated that 6-aminonicotinamide reduces mitochondrial activity and alters energy metabolism in various cancers, potentially affecting tumor growth (Dietrich, Friedland, & Kaplan, 1958). Additionally, Budihardjo et al. (1998) found that 6AN treatment increases sensitivity to cisplatin in human tumor cell lines, enhancing the effectiveness of antineoplastic treatments (Budihardjo et al., 1998).

  • Metabolic and Biochemical Studies : Multiple studies have focused on the effects of 6-AN on energy metabolism and biochemical pathways, including its impact on the pentose phosphate pathway and energy metabolism in rat embryos (McCandless & Scott, 1981); (Tyson, Perron, & Sutherland, 2000).

  • Environmental and Analytical Chemistry : Research into the degradation, detection, and environmental impact of 6-chloronicotinamide and its derivatives has also been conducted, highlighting its relevance in environmental health and analytical methodologies (Žabar et al., 2011); (Erenchun, Balugera, Goicolea, & Barrio, 1997).

  • Biocatalysis : Zheng et al. (2018) and Jin et al. (2013) explored the use of enzymes for the biocatalytic production of chloronicotinic acid derivatives, offering potential for industrial applications (Zheng, Jin, Wu, Tang, Jin, & Zheng, 2018); (Jin, Liu, Xu, Zheng, Zheng, & Shen, 2013).

Safety And Hazards

6-Chloronicotinamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJAZUBWHAZHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211796
Record name 6-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloronicotinamide

CAS RN

6271-78-9
Record name 6-Chloronicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6271-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloronicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6271-78-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloronicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORONICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75J71K86L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxy-3-methylbenzaldehyde (1.0 equiv) in DMF (0.2 M solution) was treated with K2CO3 (1.5 equiv) and 6-chloronicotinamide (1.0 equiv). The reaction mixture was placed inside the microwave oven and then irradiated for 5 min. Upon completion of the reaction, the mixture was cooled, poured into H2O and extracted with ethyl acetate, and the combined organic layers were washed twice with water and brine. After drying the extracts over magnesium sulfate and evaporation under vacuum the crude product was purified by silica eel chromatography using CHCl3:EtOH 7%:NH4OH 0.7% to afford the title compound as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
0.7%

Synthesis routes and methods II

Procedure details

A solution of 4-fluoroaniline (1.00 ml, 10 mmol) and diisopropylethylamine (1.74 mL, 10 mmol) in anhydrous DMF (10 mL) was warmed to 60° C., then a solution of tert-butyl bromoacetate (1.47 mL, 10 mmol) in anhydrous DMF (10 ml) was added drop-wise over 1 hour. After addition, the reaction mixture was kept at 60° C. for 4 hours. The reaction mixture was then concentrated by rotary evaporation, then partitioned between EtOAc and water. The organic layer was washed with water, then evaporated to yield a dark brown liquid (1.96 g, 87%) TLC (EtOAc/hexanes, 1:4) Rf=0.31; ESI-MS m/z=225.9 [M+H]+. The disubstituted aniline derivative (0.41 g, 2.31 mmol) and was then coupled to 6-chloronicotinoyl chloride (0.52 g, 2.31 mmol) in anhydrous DMF (2 mL) using DBU (344 ml, 2.31 mmol). The reaction mixture was heated to 65° C. for 48 h. The reaction mixture was diluted with EtOAc, and the organic layer washed with H2O. The crude material was concentrated by rotary evaporation, and purified by flash chromatography (EtOAc/hex 1:2) to yield 387 mg (46%) of 6-chloronicotinamide intermediate XIV as a clear oil. TLC (EtOAc/hexanes, 1:2) Rf=0.28; ESI-MS m/z=364.9 [M+H]+.
[Compound]
Name
disubstituted aniline
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
Quantity
344 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloronicotinamide
Reactant of Route 2
Reactant of Route 2
6-Chloronicotinamide
Reactant of Route 3
Reactant of Route 3
6-Chloronicotinamide
Reactant of Route 4
Reactant of Route 4
6-Chloronicotinamide
Reactant of Route 5
Reactant of Route 5
6-Chloronicotinamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Chloronicotinamide

Citations

For This Compound
167
Citations
RC Zheng, JQ Jin, ZM Wu, XL Tang, LQ Jin… - Bioorganic …, 2018 - Elsevier
… (C), 5-chloronicotinamide (D), 6-chloronicotinamide (E) to the active pocket of Pa-Ami. The Pa-… As for 6-chloronicotinamide, the negative impact of chlorine atom was much weaker, and …
Number of citations: 13 www.sciencedirect.com
L Xie, X Zhao, J Wang, J Li, C Liu, S Wang, Q Bao… - InfoMat, 2023 - Wiley Online Library
… Herein, we systematically studied the multifunctional anchoring via nicotinamide derivatives with the amide of nicotinamide (N), 2-chloronicotinamide (2Cl), and 6-chloronicotinamide (…
Number of citations: 8 onlinelibrary.wiley.com
S Kushner, H DALALIAN, RT CASSELL… - The Journal of …, 1948 - ACS Publications
… (0.03 mole) of 6-chloronicotinamide and 50 ml. of concentrated ammonium hydroxide was … (0.03 mole) of 6-chloronicotinamide and 3.5 g. (0.04 mole) of sodium butoxide in 25 ml. of …
Number of citations: 45 pubs.acs.org
B Kantariya, R Dalsania, K Ladva, M Sawant… - 2019 - researchgate.net
… A series of new Pyrazolines, Oxazine & Thiazine bearing 6-Chloronicotinamide moiety have been synthesized by the condensation of 6-Chloro-{4-[(2E)-3-(Aryl) prop-2-enoyl] phenyl} …
Number of citations: 2 www.researchgate.net
FS Siadatian-Haghighi, S Mehdipour-Ataei - Eco-friendly and Smart …, 2020 - Springer
… Nucleophilic reaction of 4,4′-oxydianiline with 6-chloronicotinoyl chloride led to preparation of N,N′-(oxybis(1,4-phenylene))bis(6-chloronicotinamide) (OPCN). OPCN was reacted …
Number of citations: 2 link.springer.com
AR Melton, AA Weiss - Infection and immunity, 1993 - Am Soc Microbiol
… In contrast, the carboxyl group was required, since derivatives like ethylnicotinate, 3-pyridylcarbinol, 3-acetyl pyridine, and 6-chloronicotinamide with altered carboxyl groups were not …
Number of citations: 89 journals.asm.org
M Wang, M Gao, BL Steele, BE Glick-Wilson… - Bioorganic & medicinal …, 2012 - Elsevier
… GSK189254 and its corresponding precursor GSK185071B were synthesized from 3-methoxyphenylacetic acid with 6-chloropyridine-3-carbolic acid or 6-chloronicotinamide in 8 and 7 …
Number of citations: 19 www.sciencedirect.com
XL Tang, JQ Jin, ZM Wu, LQ Jin… - Applied and …, 2019 - Am Soc Microbiol
… For the 6-chloronicotinamide, the G175A mutant changed the distance between nucleophilic Ser177 and the carbonyl carbon of the amide bond of 6-chloronicotinamide, from 2.9 Å to …
Number of citations: 14 journals.asm.org
K Netsomboon, A Jalil, F Laffleur, A Hupfauf… - Carbohydrate …, 2020 - Elsevier
… using 6-chloronicotinamide as starting material (Fig. 1A). Briefly, 5 g of 6-chloronicotinamide … Then, the thiourea suspension was slowly added to the 6-chloronicotinamide suspension. …
Number of citations: 27 www.sciencedirect.com
M Szafarz, M Lomnicka, M Sternak, S Chlopicki… - … of Chromatography B, 2010 - Elsevier
… The stock solution of the 6-chloronicotinamide (IS) was prepared at 1.0 mg/mL in the mixture of acetonitrile and water (50/50, v/v). Internal standard working solution was prepared by …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.